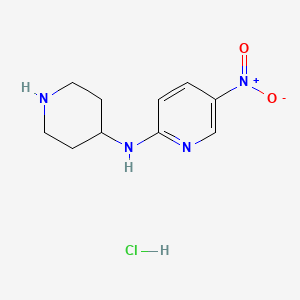

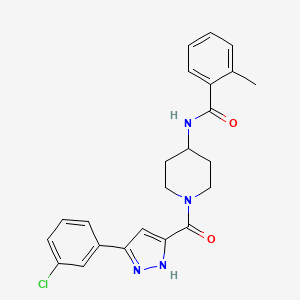

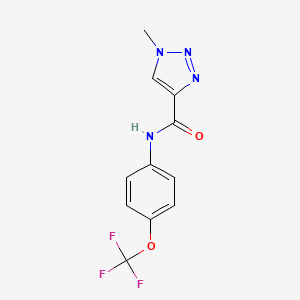

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the formula C10H14N4O2・HCl . It is used for research and development .

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of this compound is 258.7 . The chemical formula is C10H14N4O2・HCl .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Pyridine Hydrodenitrogenation

The study by Raghuveer, Thybaut, and Marin (2016) discusses the kinetics of gas-phase pyridine hydrodenitrogenation over a sulphided NiMo/γ-Al2O3 catalyst. This process includes the hydrogenation of pyridine into piperidine, followed by denitrogenation via piperidine ring opening. This study is significant for understanding the chemical transformations involving piperidine derivatives like 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride in catalytic reactions (Raghuveer, Thybaut, & Marin, 2016).

Nitroxyl Radical Development

Kinoshita et al. (2009) developed various functional nitroxyl radicals, focusing on stability towards Ascorbic Acid (AsA). This research highlights the use of piperidine-based nitroxyl radicals, which are relevant to the study of this compound in the context of antioxidant applications and radical polymerization (Kinoshita et al., 2009).

Amines and Thiols Reaction Study

Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols. The study provides insights into the reactivity of nitrogen-containing compounds like this compound, which could be relevant in synthesizing various pharmaceuticals (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Asymmetric Carbon-Carbon Bond Formations

Johnson et al. (2002) explored asymmetric carbon-carbon bond formations in conjugate additions, leading to the synthesis of substituted piperidines. This research underlines the importance of piperidine derivatives in the field of organic synthesis, which is relevant to the chemical applications of this compound (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Safety and Hazards

The safety data sheet for 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride provides first-aid measures for various exposure scenarios . For example, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, all contaminated clothing should be taken off immediately and the skin should be rinsed with water .

Eigenschaften

IUPAC Name |

5-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWBIZJCBWAVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2823992.png)

![N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2823995.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2823999.png)

![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)